Product packaging for 4-Methylpyrazolidin-3-one(Cat. No.:CAS No. 10234-74-9)

4-Methylpyrazolidin-3-one

Cat. No.: B12928793
CAS No.: 10234-74-9
M. Wt: 100.12 g/mol
InChI Key: XVRRTSAWVKTSSW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazolidin-3-one (B1205042) Chemistry

The chemistry of pyrazolidin-3-ones, which are cyclic hydrazides of 3-hydrazinopropanoic acid, is a relatively modern branch of organic chemistry. molaid.comresearchgate.net While the parent aromatic heterocycle, pyrazole (B372694), was first named by German chemist Ludwig Knorr in 1883, the first significant reports on the saturated pyrazolidin-3-one ring system did not appear until the 1940s. molaid.comresearchgate.netacs.org

The importance of these compounds began to grow substantially during the second half of the 20th century, spurred by the discovery of their utility in various industrial and biological applications. molaid.comresearchgate.net A notable early application was the use of 1-phenylpyrazolidin-3-one, known commercially as Phenidone, as a highly effective developing agent in the photographic industry. google.comhumanjournals.com This discovery cemented the role of the pyrazolidinone scaffold in material science.

The expanding interest in this class of compounds led to more systematic studies of their synthesis and properties, with comprehensive reviews of the field being published by researchers such as Dorn in 1981, and later by Claramunt and Elguero in 1991, and Svete in 2008, charting the progress and potential of pyrazolidinone chemistry. molaid.comresearchgate.net

Significance of the Pyrazolidinone Core Structure in Contemporary Organic Synthesis and Medicinal Chemistry

The pyrazolidinone nucleus is a privileged scaffold in modern chemical research, primarily due to its versatile biological activity and synthetic accessibility. The structure's ability to act as a peptide bond mimic has made it a valuable component in medicinal chemistry for designing novel therapeutic agents. google.com

Derivatives of the pyrazolidinone core have demonstrated a wide spectrum of pharmacological activities, including:

Anti-inflammatory and Analgesic Effects : Compounds like Phenylbutazone and Phenidone are known for their ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. molaid.comresearchgate.netbldpharm.comd-nb.info

Antibacterial Activity : The pyrazolidinone ring is a key structural feature in various antibacterial agents. researchgate.netgoogle.com Some derivatives have been investigated as potential substitutes for β-lactam antibiotics. humanjournals.com The core has also been identified as an inhibitor of MurB, an enzyme essential for bacterial cell wall biosynthesis.

Anticancer and Cytotoxic Potential : Research has focused on modifying the pyrazolidinone scaffold to develop new compounds with cytotoxic activity against cancer cells.

Central Nervous System Activity : Certain bicyclic pyrazolidinones have been explored for their potential in treating diseases of the central nervous system.

In organic synthesis, the pyrazolidinone ring serves as a versatile building block. Its nitrogen atoms can be functionalized in a stepwise manner, allowing for the controlled introduction of various substituents and the creation of complex molecular architectures, including fused heterocyclic systems and peptide mimetics. molaid.comresearchgate.net This synthetic flexibility enables chemists to conduct detailed structure-activity relationship (SAR) studies, fine-tuning the molecule's properties for specific applications. researchgate.net

Research Objectives and Scope Pertaining to 4-Methylpyrazolidin-3-one

Research pertaining to this compound is driven by the desire to understand how substitution at the 4-position of the pyrazolidinone ring influences its chemical and biological properties. The primary objectives are centered on synthesis, derivatization, and evaluation for specific applications.

One of the key research findings is a specific, albeit demanding, synthesis of this compound. The process involves the reaction of ethyl methacrylate (B99206) with hydrazine (B178648) hydrate. This reaction first produces a complex mixture at 80°C, which is subsequently transformed into the final this compound product through distillation at a high temperature (390°C) under reduced pressure.

The scope of research extends beyond the parent molecule to its derivatives, aiming to create novel compounds with enhanced or new functionalities. A significant research avenue is the synthesis of 4-methylidenepyrazolidin-3-ones, which are derivatives of this compound. The objective of this research is to explore these compounds as potential cytotoxic agents for cancer therapy. Furthermore, this compound itself has been identified in patent literature as a component in heat-developable color photographic materials, highlighting its relevance in materials science. bldpharm.com

The exploration of variously substituted analogues demonstrates the role of this compound as a foundational scaffold for chemical diversification.

Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 10234-74-9
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
IUPAC Name This compound

| SMILES | CC1CNNC1=O |

Table 2: Selected Derivatives of this compound in Research

Compound Name CAS Number Molecular Formula Key Research Area
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one 13047-13-7 C₁₁H₁₄N₂O₂ Synthetic Intermediate
1-(3,4-Dimethoxyphenyl)-4-methylpyrazolidin-3-one N/A C₁₂H₁₆N₂O₃ Synthesis Exploration
4-Methylidenepyrazolidin-3-one N/A C₄H₆N₂O Potential Cytotoxic Agents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O B12928793 4-Methylpyrazolidin-3-one CAS No. 10234-74-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10234-74-9

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

4-methylpyrazolidin-3-one

InChI

InChI=1S/C4H8N2O/c1-3-2-5-6-4(3)7/h3,5H,2H2,1H3,(H,6,7)

InChI Key

XVRRTSAWVKTSSW-UHFFFAOYSA-N

Canonical SMILES

CC1CNNC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methylpyrazolidin 3 One and Its Derivatives

Classical and Contemporary Approaches to Pyrazolidinone Synthesis

The synthesis of the pyrazolidinone ring has evolved from classical condensation reactions to sophisticated multicomponent and cascade strategies, enabling the construction of highly functionalized and structurally diverse derivatives.

Hydrazine-Carbonyl Condensation Routes to Pyrazolidin-3-ones

The condensation of hydrazines with 1,3-dielectrophilic building blocks, such as 1,3-dicarbonyl compounds or their synthetic equivalents, represents a foundational and widely employed strategy for constructing the pyrazole (B372694) and pyrazolidinone core. beilstein-journals.org This (3+2)-cyclocondensation approach involves the reaction of a C3-building block with a hydrazine (B178648), which serves as the N2-building block. beilstein-journals.org

A common variation utilizes β-ketoesters, which react with hydrazines to form a hydrazone intermediate. This intermediate then undergoes an intramolecular condensation to yield the corresponding pyrazolidin-3-one (B1205042). nih.gov Similarly, α,β-unsaturated esters can react with hydrazine derivatives. The reaction typically proceeds through an initial Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization to form the pyrazolidinone ring. This method is particularly useful for accessing 4-substituted pyrazolidinones.

A patented process illustrates a modern application of this principle for preparing alkyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylates, which are key intermediates for agrochemicals. google.com The process involves reacting a hydrazine compound with a dialkyl ester of a carboxylic acid, such as a fumarate (B1241708) ester, in the presence of an alkali metal alkoxide. google.com

Table 1: Examples of Hydrazine-Carbonyl Condensation Reactions

C3 Building Block Hydrazine Conditions Product Type
1,3-Diketone Hydrazine hydrate Acid or base catalysis Pyrazole/Pyrazolidinone
β-Ketoester Substituted hydrazine Heat 5-Substituted pyrazolidin-3-one

Michael Addition Strategies in Pyrazolidinone Ring Formation

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone strategy for the formation of the pyrazolidinone ring. ntu.edu.sg This reaction typically involves the addition of a hydrazine to an α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes intramolecular cyclization to furnish the heterocyclic scaffold. nih.gov

This strategy has been effectively utilized in cascade reactions. For instance, a highly efficient synthesis of functionalized pyrazolidin-3-one derivatives bearing trifluoromethyl groups was developed through a cascade Michael/intramolecular transamidation reaction. researchgate.net In this process, 3-phenacylidene-2-indolinone derivatives react with hydrazines. The primary amine of the hydrazine attacks the α-position of the carbonyl group in a conjugate addition, driven by the electron-withdrawing trifluoromethyl group. researchgate.net The subsequent intramolecular transamidation of the intermediate yields the desired pyrazolidin-3-one derivative. researchgate.net

The scope of the Michael acceptors is broad and includes α,β-unsaturated esters, ketones, and malonates. nih.gov The reaction can be catalyzed by various bases, with cesium carbonate (Cs₂CO₃) proving to be a highly efficient catalyst for the direct aza-Michael addition of azoles to α,β-unsaturated malonates, affording products in high yields. nih.gov

Intramolecular Cyclization Reactions for Pyrazolidin-3-one Scaffold Construction

Intramolecular cyclization offers a powerful method for constructing the pyrazolidin-3-one ring, often providing high levels of stereochemical control. These reactions typically start with a linear precursor that already contains the requisite hydrazine moiety and carbon backbone.

One prominent example is the asymmetric intramolecular [3+2] cycloaddition of acylhydrazones. Chiral zirconium catalysts have been successfully employed to catalyze this reaction with olefins, leading to condensed pyrazolidine (B1218672) derivatives. nih.gov Mechanistic studies suggest that these cycloadditions can proceed through a stepwise pathway involving a 1,2-addition followed by intramolecular cyclization of a Lewis acid-activated intermediate. nih.gov

Another innovative approach involves an iodine-mediated intramolecular electrophilic aromatic cyclization. organic-chemistry.org Suitably substituted primary allylamines, which can be derived from heterocyclic hydrazines, undergo cyclization in the presence of molecular iodine under mild conditions. This method provides a route to fused heterocyclic systems, such as pyrazolo[4,3-b]pyridines. organic-chemistry.org The reaction is believed to proceed through iodine activation, electrophilic cyclization, and subsequent oxidation. organic-chemistry.org

Cascade and Multicomponent Reactions Towards Functionalized Pyrazolidin-3-ones

Cascade and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like functionalized pyrazolidin-3-ones from simple starting materials in a single pot. beilstein-journals.org These reactions combine several mechanistic steps, such as condensation, addition, and cyclization, without the need to isolate intermediates.

A notable example is the cascade Michael/intramolecular transamidation reaction used to synthesize pyrazolidin-3-one derivatives bearing trifluoromethyl groups. researchgate.net This reaction between 3-phenacylidene-2-indolinone derivatives and hydrazines proceeds efficiently in dichloromethane, often at room temperature. researchgate.net

Rhodium(III)-catalyzed C-H activation/[5+2] cyclization provides another sophisticated route to fused pyrazole systems. nih.gov This strategy has been used to synthesize benzo[f]pyrazolo[1,5-a] researchgate.netnih.govdiazepines from 5-amino-1-aryl-pyrazoles and iodonium (B1229267) ylides. By adjusting reaction conditions, the process can be expanded to a three-component reaction incorporating alcohols. nih.gov

Furthermore, diastereoselective cascade cyclizations have been developed to produce complex fused systems. The reaction of diazoimides with alkylidene pyrazolones, catalyzed by Rh₂(OAc)₄, leads to pyrazole-fused oxa-bridged oxazocines with excellent diastereoselectivities. nih.gov

Table 2: Overview of Cascade Reactions for Pyrazolidinone Synthesis

Reaction Type Reactants Catalyst/Conditions Product Reference
Michael/Intramolecular Transamidation 3-phenacylidene-2-indolinone derivatives, Hydrazines CH₃CO₂H, CH₂Cl₂, rt - 40°C Trifluoromethyl-bearing pyrazolidin-3-ones researchgate.net
Rh(III)-Catalyzed C-H Activation/[5+2] Cyclization 5-Amino-1-aryl-pyrazoles, Iodonium ylides [Cp*RhCl₂]₂/AgTFA Benzo[f]pyrazolo[1,5-a] researchgate.netnih.govdiazepines nih.gov

Stereoselective Synthesis of Chiral 4-Methylpyrazolidin-3-one Derivatives

The development of stereoselective methods to synthesize chiral pyrazolidinones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Enantioselective approaches aim to control the formation of new stereocenters, particularly at the C4 position.

Enantioselective Approaches to Optically Active Pyrazolidin-3-ones

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrazolidinone derivatives. The enantioselective 1,4-Michael addition of pyrazolin-5-ones to 2-enoylpyridines has been successfully catalyzed by Cinchona-derived squaramides. rsc.org This methodology provides access to a range of optically active heterocyclic derivatives bearing both pyrazole and pyridine (B92270) motifs in high yields (up to 88%) and excellent enantiomeric excess (up to 96% ee). rsc.org

Asymmetric [3+2] cycloaddition reactions are also a key strategy. The first asymmetric [3+2] cycloadditions of azomethine imines to acetylenes were achieved using a Cu(I)-based catalyst with a chiral phosphaferrocene-oxazoline ligand, yielding cycloadducts with excellent enantioselectivity. nih.gov More recently, an organocatalytic enantioselective [3+2] cycloaddition between N-2,2-difluoroethylbenzothiophenone imines and 2-arylidene-1,3-indandiones was developed. mdpi.com This reaction, catalyzed by a chiral organocatalyst, efficiently produces complex dispiro compounds with three stereocenters in high yields and enantioselectivities (up to 93% ee). mdpi.com

Another powerful approach involves the use of chiral auxiliaries or chiral starting materials. Michael addition reactions between chiral Ni(II) complexes of glycine (B1666218) Schiff bases and chiral (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones provide a synthetically efficient route to β-substituted pyroglutamic acids, which are structurally related to 4-substituted pyrazolidinones. nih.gov These reactions exhibit very high diastereoselectivity (>98% de), with the stereochemical outcome being primarily controlled by the chirality of the Michael acceptor. nih.gov

Table 3: Enantioselective Synthesis of Pyrazolidinone Derivatives

Reaction Type Substrates Catalyst/Chiral Source Yield Stereoselectivity Reference
1,4-Michael Addition Pyrazolin-5-ones, 2-Enoylpyridines Cinchona-derived squaramide up to 88% up to 96% ee rsc.org
[3+2] Cycloaddition Azomethine imines, Acetylenes Cu(I)/chiral phosphaferrocene-oxazoline ligand N/A Excellent ee nih.gov
[3+2] Cycloaddition N-2,2-difluoroethylbenzothiophenone imines, 2-arylidene-1,3-indandiones Chiral organocatalyst C9 84-98% up to 93% ee, >20:1 dr mdpi.com

Diastereoselective Synthesis of this compound Analogs

The control of stereochemistry is a paramount challenge in the synthesis of substituted pyrazolidinones. Diastereoselective approaches are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. While the diastereoselective synthesis of this compound itself is not extensively documented in dedicated studies, the principles can be extrapolated from the synthesis of related substituted pyrazolidinones.

One notable strategy involves the cyclization of precursors where the stereocenters are established prior to ring formation. For instance, a five-step synthesis of fully substituted (4R,5R)-4-aminopyrazolidin-3-ones has been reported, showcasing a method to control the relative stereochemistry at the C4 and C5 positions. nih.govarkat-usa.org This approach relies on the diastereoselective transformation of a starting material that already contains the desired stereochemical information.

Another approach involves cascade reactions where the stereochemistry is controlled during the formation of the heterocyclic ring. For example, the reaction of 3-phenacylidene-2-indolinone derivatives bearing a trifluoromethyl group with hydrazines has been shown to produce tricyclic pyrazolidin-3-one derivatives with excellent diastereoselectivity (>20:1). Although this example does not feature a 4-methyl group, it highlights the potential of cascade reactions to achieve high levels of diastereocontrol in the synthesis of complex pyrazolidinone systems.

The organocatalytic aza-Michael/cyclization of activated hydrazines to α-substituted acroleins, such as methacrolein (B123484), leads to the formation of 4-methylpyrazolidin-3-ols as a mixture of diastereomers. Subsequent oxidation provides the corresponding this compound. The diastereomeric ratio of the intermediate alcohol can be influenced by the choice of catalyst and reaction conditions.

A summary of representative diastereoselective syntheses of pyrazolidinone analogs is presented in the table below.

Starting MaterialsReagents and ConditionsProductDiastereomeric Ratio (d.r.)Reference
3-Phenacylidene-2-indolinone derivative (with CF3 group), Hydrazine hydrateAcOH, CH2Cl2, room temperatureTricyclic pyrazolidin-3-one derivative>20:1
α-Substituted propenals (e.g., methacrolein), Activated hydrazinesPyrrolidine/benzoic acid4-Methylpyrazolidin-3-olMixture of diastereomers nih.gov

Application of Chiral Auxiliaries in Pyrazolidinone Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of chiral molecules with a high degree of stereocontrol. wikipedia.org These auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of pyrazolidinone synthesis, chiral auxiliaries can be employed to control the stereochemistry at the C4 and C5 positions. While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not abundant, the principles are well-established in the synthesis of other chiral heterocycles.

One documented example in a related system is the use of a camphor-derived pyrazolidin-3-one as a chiral auxiliary itself in other transformations. arkat-usa.org More commonly, chiral auxiliaries are attached to one of the reactants prior to the cyclization step that forms the pyrazolidinone ring. For instance, a chiral auxiliary could be attached to the α,β-unsaturated ester or the hydrazine derivative.

A well-established class of chiral auxiliaries are the Evans oxazolidinones. rsc.org These are widely used in asymmetric alkylation and aldol (B89426) reactions to create stereocenters with high predictability. rsc.org A hypothetical application to this compound synthesis could involve the asymmetric alkylation of an N-acyl oxazolidinone with a methylating agent to set the stereocenter at the α-position, which would become the C4 position of the pyrazolidinone after subsequent reaction with a hydrazine and cyclization.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in asymmetric synthesis, particularly in aldol-type reactions. scielo.org.mx These could potentially be employed in a similar manner to Evans auxiliaries to introduce the chiral methyl group.

The table below summarizes the application of common chiral auxiliaries in asymmetric synthesis, which could be conceptually applied to the synthesis of chiral this compound.

Chiral AuxiliaryTypical Application in Asymmetric SynthesisPotential Application in this compound Synthesis
Evans OxazolidinonesAsymmetric alkylation, aldol reactionsAsymmetric methylation of an N-acyl oxazolidinone to introduce the chiral center at the future C4 position.
Camphor-derived pyrazolidin-3-oneUsed as a chiral auxiliary in various reactionsCould be used to direct the stereoselective addition of a methyl group to a pyrazolidinone precursor.
Sulfur-based auxiliaries (e.g., Thiazolidinethiones)Asymmetric aldol reactionsSimilar to oxazolidinones, could be used to control the stereoselective introduction of the methyl group at the α-position of a carbonyl precursor.

Catalytic Strategies in this compound Synthesis

Catalysis offers efficient and atom-economical routes to complex molecules. Both transition metal catalysis and organocatalysis have emerged as powerful strategies for the synthesis of heterocyclic compounds, including pyrazolidinones.

Transition Metal-Catalyzed Methods for Pyrazolidinone Ring Formation

Transition metal catalysis provides a versatile toolkit for the formation of C-C and C-N bonds, which are essential for the construction of the pyrazolidinone ring. While specific examples for the synthesis of this compound are limited, several catalytic strategies for the synthesis of related heterocyclic systems can be envisioned.

Potential transition metal-catalyzed routes to pyrazolidinones could involve:

Palladium-catalyzed cross-coupling reactions: These reactions are powerful for C-N bond formation. A strategy could involve the intramolecular cyclization of a suitably functionalized hydrazine derivative with a vinyl or aryl halide.

Rhodium- and Ruthenium-catalyzed C-H activation: This approach could be used to functionalize a pre-formed pyrazolidinone ring or to direct the cyclization of a linear precursor.

Copper-catalyzed reactions: Copper catalysts are known to promote various cyclization reactions, including those for the formation of nitrogen-containing heterocycles.

While the direct catalytic formation of the this compound ring is an area that requires further exploration, the broader field of transition metal-catalyzed heterocycle synthesis suggests that such methods are feasible and would offer significant advantages in terms of efficiency and functional group tolerance.

Organocatalytic Approaches in Enantioselective Pyrazolidinone Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. nih.gov Several organocatalytic methods have been successfully applied to the enantioselective synthesis of pyrazolidinone derivatives.

A significant breakthrough is the direct organocatalytic aza-Michael/cyclization of activated hydrazines with α-substituted acroleins, including methacrolein (the precursor to the 4-methyl group). nih.gov This reaction, catalyzed by chiral diarylprolinol silyl (B83357) ethers, affords 4-substituted pyrazolidin-3-ols, which can then be oxidized to the corresponding 4-substituted-3-pyrazolidinones. nih.gov This method allows for the synthesis of optically active this compound with high enantioselectivity. nih.gov

Another powerful organocatalytic strategy is the conjugate addition of pyrazol-3-ones to various electrophiles. For instance, the reaction of pyrazol-3-ones with 3-trifluoroethylidene oxindoles, catalyzed by a newly developed chiral spirobiindane-derived squaramide catalyst, proceeds with good to excellent diastereo- and enantioselectivities. nih.gov Although this example leads to a more complex product, it demonstrates the utility of bifunctional organocatalysts in controlling the stereochemistry of reactions involving the pyrazolone (B3327878) nucleus.

The following table summarizes the key findings of an organocatalytic approach to the synthesis of 4-methyl-pyrazolidin-3-one.

HydrazineEnal (α-substituent)CatalystSolventTime (h)Yield (%)Enantiomeric Ratio (er)Reference
Dibenzyl hydrazineMethacrolein (Methyl)Chiral diarylprolinol trimethylsilyl (B98337) etherToluene727590:10 nih.gov
Boc-protected hydrazineMethacrolein (Methyl)Chiral diarylprolinol trimethylsilyl etherToluene966596:4 nih.gov

Novel and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. greenchemistry-toolkit.org The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles applicable to pyrazolidinone synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids, and minimizing the use of protecting groups. thepharmajournal.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. thepharmajournal.com Both transition metal and organocatalysis contribute significantly to this goal.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. nih.gov

An example of a greener approach in a related system is the use of taurine, a bio-organic catalyst, in a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones in an aqueous ethanol solution. nih.gov This method offers high yields, simple procedures, and is environmentally friendly. nih.gov Similarly, exploring one-pot syntheses for this compound, where multiple reaction steps are carried out in a single vessel, can significantly reduce waste and energy consumption. nih.gov

The development of catalytic methods, particularly organocatalysis, aligns well with green chemistry principles as it often avoids the use of toxic and heavy metals. Furthermore, the use of microwave irradiation or ultrasound as alternative energy sources can accelerate reactions, improve yields, and reduce energy consumption compared to conventional heating. While specific studies on the green synthesis of this compound are not yet widespread, the application of these established green chemistry principles holds great promise for the future development of sustainable synthetic routes.

Reactivity and Chemical Transformations of 4 Methylpyrazolidin 3 One

Derivatization and Functionalization Strategies of the Pyrazolidinone Ring System

The pyrazolidinone ring is a valuable scaffold in medicinal chemistry, and its derivatization allows for the synthesis of a wide array of compounds with diverse biological activities. Modifications can be targeted at the nitrogen atoms, the carbonyl group, and the carbon backbone of the ring.

The pyrazolidin-3-one (B1205042) core contains two nitrogen atoms with distinct reactivity. The N-1 nitrogen, being part of a hydrazine-like moiety, is generally more nucleophilic than the N-2 nitrogen, which is adjacent to the carbonyl group and exhibits amide character. This difference in reactivity allows for selective functionalization.

N-alkylation is a fundamental transformation for modifying the pyrazolidinone scaffold. nih.gov Traditional methods often involve the use of alkyl halides or sulfonates in the presence of a base. nih.gov More contemporary, environmentally conscious approaches utilize alcohols, aldehydes, or carbon dioxide as alkylating agents. nih.gov Catalysis, employing metals like palladium, nickel, and copper, or organocatalysts, plays a crucial role in enhancing the efficiency and selectivity of these reactions. nih.gov For instance, new 4′-(N-alkylpyrrol-2-yl)-2,2′:6′,2″-terpyridines have been synthesized through the N-alkylation of a pyrrole (B145914) substituent with alkyl halides in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The general scheme for N-alkylation can be represented as follows, where R-X is an alkylating agent and 'Base' is a suitable base to deprotonate the nitrogen atom.

Scheme 1: General N-alkylation of the pyrazolidinone ring.

The following table summarizes various N-alkylation conditions reported for related heterocyclic systems, which are applicable to the pyrazolidinone core.

ReactantAlkylating AgentCatalyst/BaseSolventProductRef.
N1N1-diethylpentane-1,4-diamine(1H-pyrazol-1-yl)methanolNoneAcetonitrileN-alkylated diamine nih.gov
4'-(pyrrol-2-yl)-2,2':6',2"-terpyridineAlkyl halides (RX)KOHDMSO4'-(N-alkylpyrrol-2-yl)-terpyridines researchgate.net

Functionalization of the carbon backbone, particularly at the C-4 and C-5 positions, is crucial for introducing structural diversity. The methylene (B1212753) group at C-5 and the methine group at C-4 in 4-Methylpyrazolidin-3-one are potential sites for substitution reactions.

Recent advances have demonstrated methods for C-H functionalization at positions remote from the activating nitrogen atom in heterocyclic systems. For example, n-butylsodium has been used to selectively deprotonate and functionalize the C4-position of pyridine (B92270), a feat not achievable with organolithium bases which tend to add at the C2-position. nih.gov This strategy allows for subsequent transition metal-free alkylation or Negishi cross-coupling reactions to install a variety of substituents at the C-4 position. nih.gov While this has been demonstrated on pyridines, the principle of using specific organometallic bases to control the site of deprotonation could be applied to the pyrazolidinone ring to achieve selective C-4 or C-5 functionalization.

The creation of an exocyclic double bond at the C-4 position introduces a key structural motif for further chemical transformations, such as cycloaddition or Michael addition reactions. This can be typically achieved through a Knoevenagel-type condensation reaction. The reaction involves the C-4 methylene group (in a non-methylated pyrazolidinone) reacting with an aldehyde or ketone in the presence of a base. For this compound, such a reaction at C-4 is not possible due to the lack of a second proton. However, functionalization at the C-5 position can lead to the formation of exocyclic double bonds. For instance, 5-substituted thiazolidin-4-ones, which are structurally related, are often synthesized via a Knoevenagel reaction that introduces a double bond at the 5-position. mdpi.com The formation of terminal double bonds is often kinetically favored in such reactions. chempedia.info

Oxidation and Reduction Pathways Involving this compound

Oxidation and reduction reactions offer pathways to modify the oxidation state of the pyrazolidinone ring, leading to different classes of compounds. The primary sites for these reactions are the C-N bonds and the carbonyl group.

The oxidation of the pyrazolidinone ring can lead to the corresponding pyrazolinone or pyrazole (B372694). The specific outcome depends on the oxidant used and the reaction conditions. Chemical model studies on the oxidation of 4-substituted 1-methyl-1,2,3,6-tetrahydropyridines, which are substrates for monoamine oxidase-B (MAO-B), have been investigated to understand the enzymatic alpha-carbon oxidation of amines. nih.gov These studies explored single electron transfer (SET) and hydrogen atom transfer (HAT) pathways using chemical models. nih.gov Such mechanistic principles are relevant to the potential oxidation of the this compound ring, particularly at the carbon atoms adjacent to the nitrogens.

Reduction of the carbonyl group at the C-3 position would yield a 4-methylpyrazolidin-3-ol. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could potentially be employed for this transformation, although the specific conditions would need to be optimized to avoid over-reduction or ring cleavage.

Ring-Opening and Rearrangement Reactions of this compound

The pyrazolidinone ring, being a five-membered heterocycle, is generally stable but can undergo ring-opening or rearrangement reactions under specific conditions, such as treatment with strong acids, bases, or nucleophiles. The strained bicyclic system of 2,3-methanopyrrolidines, for example, undergoes interesting cyclopropane-ring opening reactions, making them valuable intermediates for synthesizing other nitrogen-containing heterocycles. chim.it While this compound is not a strained bicyclic system, these studies highlight that ring strain can be a driving force for ring-opening transformations. chim.it Potential ring-opening pathways for this compound could involve the cleavage of the N-N bond or one of the N-C bonds, leading to linear hydrazine (B178648) derivatives.

Mechanistic Investigations of this compound Reactions and Derivatives

Understanding the reaction mechanisms is key to controlling the outcome of chemical transformations. Studies on related heterocyclic systems provide insight into the potential mechanisms for reactions involving this compound.

For cycloaddition reactions, which are a common way to build complex heterocyclic systems, different molecular mechanisms can be at play. These include polar mechanisms (one-step synchronous, one-step–two-stage asynchronous, and stepwise zwitterionic) and non-polar mechanisms (involving biradical intermediates). mdpi.com Computational studies, such as those using Density Functional Theory (DFT), are often employed to explore the regioselectivity and molecular mechanism of such reactions. mdpi.com For example, in the [3+2] cycloaddition reaction between a nitrile N-oxide and alkenes, it was found that the reaction proceeds through a polar, one-step mechanism, with regioselectivity being controlled by steric effects rather than electronic interactions. mdpi.com

Molecular modeling and docking studies are also used to investigate the interactions of heterocyclic derivatives with biological targets, which can help explain their mechanism of action at a molecular level. nih.gov For instance, docking studies on imidazolidine-4-one derivatives with penicillin-binding proteins helped to elucidate their role as chemosensitizers in resistant bacteria. nih.gov Such mechanistic investigations are crucial for the rational design of new derivatives of this compound with specific chemical or biological properties.

Elucidation of Reaction Mechanisms and Pathways

The chemical transformations of this compound are largely governed by the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. The pyrazolidin-3-one core contains two nitrogen atoms, N(1) and N(2), with distinct reactivity. The N(1) atom is generally more basic and nucleophilic than the N(2) atom, which is part of an amide-like linkage. This difference in reactivity allows for selective functionalization under appropriate reaction conditions arkat-usa.org.

N-Alkylation and N-Acylation:

The N(1) position is the primary site of reaction with electrophiles. For instance, in the presence of a base, this compound can be readily N(1)-alkylated or N(1)-acylated. The reaction mechanism for N(1)-alkylation with an alkyl halide would proceed via a standard SN2 pathway. The base abstracts the proton from N(1), generating a highly nucleophilic pyrazolidinone anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N(1)-alkylated product.

Step 1 (Deprotonation): this compound + Base ⇌ [this compound Anion]- + [Base-H]+

Step 2 (Nucleophilic Attack): [this compound Anion]- + R-X → 1-Alkyl-4-methylpyrazolidin-3-one + X-

Alkylation at the N(2) position is more challenging due to the decreased nucleophilicity of the amide nitrogen. However, once the N(1) position is substituted, N(2)-alkylation can be achieved, typically using a strong base and a reactive alkylating agent in a polar aprotic solvent arkat-usa.org.

N-acylation follows a similar mechanistic pattern, typically involving nucleophilic acyl substitution. An acylating agent, such as an acyl chloride or anhydride, is attacked by the nucleophilic N(1) atom. The subsequent collapse of the tetrahedral intermediate and expulsion of the leaving group yields the N(1)-acylated product.

Table 1: Plausible Reaction Pathways for this compound

Reaction TypeReagentsMajor ProductGeneral Mechanism
N(1)-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., NaH)1,4-Dimethylpyrazolidin-3-oneSN2
N(1)-AcylationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)1-Acetyl-4-methylpyrazolidin-3-oneNucleophilic Acyl Substitution
N(1),N(2)-Dialkylation1. R¹-X, Base; 2. R²-X, Strong Base1,2-Dialkyl-4-methylpyrazolidin-3-oneSequential SN2
OxidationOxidizing Agent (e.g., H₂O₂)Ring-opened products or pyrazolinoneOxidative ring cleavage or dehydrogenation
HydrolysisAcid (e.g., HCl) or Base (e.g., NaOH)3-(1-Methylhydrazino)propanoic acidAmide hydrolysis

Note: This table presents hypothetical reaction pathways based on the general reactivity of the pyrazolidin-3-one ring system.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for a complete understanding of a reaction mechanism. In the transformations of this compound, several types of transient species can be postulated.

Anionic Intermediates: As mentioned, deprotonation at N(1) generates a key anionic intermediate. This pyrazolidinone anion is resonance-stabilized, with the negative charge delocalized over the N(1)-C(5)-C(4) fragment and the exocyclic oxygen atom. This delocalization enhances its stability and influences the regioselectivity of subsequent reactions. Spectroscopic techniques such as NMR could potentially be used to characterize this intermediate if it has a sufficient lifetime, for example, by observing changes in the chemical shifts of the ring protons upon deprotonation.

Tetrahedral Intermediates: During N-acylation reactions, a tetrahedral intermediate is formed at the carbonyl carbon of the acylating agent. This intermediate is typically short-lived and rapidly collapses to form the product and a leaving group. While direct observation of such intermediates is often difficult, their existence is a cornerstone of the nucleophilic acyl substitution mechanism and can be inferred from kinetic studies.

In some reactions, such as certain cycloadditions, the pyrazolidinone ring itself can act as a dipole and form transient cycloadducts. For instance, reactions with azomethine imines can lead to bicyclic intermediates arkat-usa.org. The formation of azomethine imines from N(1)-unsubstituted pyrazolidinones upon reaction with aldehydes is a known transformation, and these imines are themselves reactive intermediates in subsequent cycloaddition reactions arkat-usa.org.

Table 2: Postulated Intermediates in Transformations of this compound

ReactionIntermediate SpeciesPostulated StructurePotential Characterization Method
N(1)-AlkylationPyrazolidinone AnionResonance-stabilized anion1H and 13C NMR spectroscopy in aprotic solvent
N(1)-AcylationTetrahedral IntermediateShort-lived addition productKinetic analysis, computational modeling
Reaction with AldehydesAzomethine Imine1,3-dipolar speciesTrapping experiments with dipolarophiles, NMR

Note: The characterization methods listed are hypothetical and would depend on the stability and concentration of the intermediates.

Kinetic and Thermodynamic Analysis of Transformations

Kinetic Control vs. Thermodynamic Control:

In reactions where multiple products can be formed, such as alkylation at N(1) versus N(2), the principles of kinetic and thermodynamic control are relevant. The N(1) position is more nucleophilic, leading to a lower activation energy for reactions with electrophiles. Therefore, under kinetically controlled conditions (e.g., low temperature, short reaction time), the N(1)-substituted product is expected to be the major product.

The N(2)-substituted product, while formed more slowly, might be more thermodynamically stable in some cases, particularly if the N(1) substituent is bulky, leading to steric strain. Under thermodynamically controlled conditions (e.g., higher temperature, longer reaction time, reversible reaction conditions), the product distribution would favor the most stable isomer.

Computational Studies:

In the absence of experimental data, computational chemistry provides a powerful tool for analyzing the thermodynamics and kinetics of reactions involving this compound. Density Functional Theory (DFT) calculations can be employed to:

Calculate the relative energies of reactants, intermediates, transition states, and products.

Determine activation energies (ΔG‡) for different reaction pathways, providing insight into reaction rates.

Model the structures of transient intermediates and transition states.

For example, a computational study could compare the energy barriers for alkylation at N(1) and N(2), providing a quantitative basis for the observed regioselectivity. Similarly, the relative stabilities of different conformers of the this compound ring and its derivatives could be assessed.

Table 3: Hypothetical Thermodynamic and Kinetic Parameters for N(1)-Methylation

ParameterDescriptionEstimated Value/TrendRationale
ΔH‡ (Enthalpy of Activation)Energy barrier for the reactionLower for N(1) vs. N(2)Higher nucleophilicity of N(1)
ΔS‡ (Entropy of Activation)Change in order at the transition stateLikely negative and similar for both pathwaysBimolecular reaction, leading to a more ordered transition state
ΔG‡ (Gibbs Free Energy of Activation)Overall kinetic barrierLower for N(1) methylation, indicating a faster reactionDominated by the lower enthalpy of activation
ΔG° (Gibbs Free Energy of Reaction)Overall thermodynamic driving forceNegative for both, likely more negative for N(1) productFormation of a stable C-N bond

Note: These are qualitative estimations based on general chemical principles. Actual values would require experimental measurement or high-level computational studies.

Spectroscopic and Computational Characterization in 4 Methylpyrazolidin 3 One Research

Quantum Chemical and Computational Studies of 4-Methylpyrazolidin-3-one

Theoretical Analysis of Reaction Mechanisms, Transition States, and Energy Profiles:A search for computational studies detailing the reaction mechanisms, transition states, and energy profiles involving this compound did not return any relevant results.beilstein-journals.orgmasterorganicchemistry.commdpi.com

Applications of 4 Methylpyrazolidin 3 One in Organic Synthesis

4-Methylpyrazolidin-3-one as a Versatile Synthetic Intermediate

This compound is a versatile synthetic intermediate, primarily owing to the presence of multiple reactive sites that can be selectively functionalized. Its utility is demonstrated in the synthesis of a variety of organic compounds, including analogs of the phytohormone (+)-7-iso-jasmonoyl-L-isoleucine. A flexible synthetic route has been developed where the pyrazolidin-3-one (B1205042) core is one of four key building blocks. This modular approach allows for the synthesis of a diverse library of analogs by varying the other components, which include an alkyl chain, a linker, and an amino ester or acid researchgate.netrsc.org.

The synthesis of these analogs showcases the role of the pyrazolidin-3-one core as a central scaffold upon which molecular complexity can be built. For example, a series of eleven analogs with variations in different parts of the molecule were successfully synthesized, demonstrating the robustness of this synthetic strategy researchgate.net. The pyrazolidin-3-one moiety provides a stable framework that can be readily derivatized, making it an attractive starting material for combinatorial chemistry and drug discovery programs.

Furthermore, the pyrazolidinone scaffold is a common feature in many synthetically designed bioactive compounds. Organocatalytic approaches have been developed for the synthesis of 4-substituted pyrazolidin-3-ones, which can then be transformed into other useful compounds such as β-amino acid derivatives researchgate.net. These synthetic methods often proceed under mild conditions and can produce the desired products in high yields researchgate.net.

Utilization of this compound and its Analogs as Chiral Auxiliaries and Ligand Scaffolds

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction wikipedia.orgsigmaaldrich.com. While specific examples detailing the use of this compound itself as a chiral auxiliary are not prevalent in the reviewed literature, the broader class of pyrazolidinone derivatives has been successfully employed in this capacity arkat-usa.org. For instance, camphor-derived pyrazolidin-3-ones have been used as effective chiral auxiliaries in stereoselective syntheses arkat-usa.org.

The general principle involves attaching the chiral pyrazolidinone to a substrate, performing a diastereoselective transformation, and then cleaving the auxiliary to yield an enantiomerically enriched product wikipedia.org. Oxazolidinones are a well-known class of chiral auxiliaries that operate on a similar principle, providing a useful comparison for the potential of pyrazolidinone-based auxiliaries sigmaaldrich.comresearchgate.netrsc.org. The stereocontrol exerted by these auxiliaries is often attributed to the rigid conformation of the resulting adduct, which blocks one face of the reactive intermediate, thereby directing the approach of the incoming reagent wikipedia.org.

In addition to their role as chiral auxiliaries, pyrazolidinone analogs and other related heterocyclic structures like imidazolidin-4-ones serve as scaffolds for the development of chiral ligands for asymmetric catalysis beilstein-archives.orgresearchgate.netbeilstein-journals.org. These ligands, when complexed with a metal center, can create a chiral environment that induces high levels of enantioselectivity in a variety of chemical transformations, such as the asymmetric Henry reaction beilstein-archives.orgbeilstein-journals.org. The versatility of these scaffolds allows for systematic modification of the ligand structure to optimize catalytic activity and stereoselectivity beilstein-archives.orgsnnu.edu.cn. The development of such ligands is a crucial area of research in asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds mdpi.com.

Role of the Pyrazolidinone Scaffold in the Synthesis of Complex Heterocyclic Systems

The pyrazolidinone scaffold is a valuable precursor for the synthesis of a wide array of more complex heterocyclic systems, including fused and spirocyclic compounds. The reactivity of the pyrazolidinone ring allows for its elaboration into bicyclic and polycyclic structures through various synthetic strategies research-nexus.net.

One common approach involves the reaction of substituted pyrazolidinones with bidentate reagents to construct fused ring systems. For example, 4-substituted-1-phenyl-3,5-pyrazolidinediones have been used to synthesize pyrano[2,3-c]pyrazole and pyrazolo[4',3':5,6]pyrano[2,3-c]pyrazole derivatives research-nexus.net. These reactions often proceed through condensation or cycloaddition pathways, leading to the formation of new heterocyclic rings fused to the original pyrazolidinone core.

The pyrazolidinone moiety can also be incorporated into spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. Routes to spiro-fused pyrazolidoylisoxazolines have been developed, utilizing a 1,3-dipolar cycloaddition reaction as the key step nih.gov. This method allows for the connection of the pyrazolidine (B1218672) and isoxazoline heterocycles in a spirocyclic fashion, creating a novel molecular architecture nih.gov.

Furthermore, pyrazolidinone-fused benzotriazines have been synthesized through a rhodium-catalyzed C-H/N-H bond functionalization of 1-phenylpyrazolidinones with oxadiazolones nih.gov. This cascade reaction demonstrates a modern approach to the synthesis of complex heterocycles, leveraging transition-metal catalysis to achieve efficient bond formation. The resulting fused heterocyclic systems are of interest for their potential biological activities. The versatility of the pyrazolidinone scaffold is further highlighted by its use in catalyst-controlled divergent reactions to construct diverse nitrogen-containing heterocycles nih.gov.

Template-Based Synthesis and Organocatalytic Applications Involving Pyrazolidin-3-ones

Template-based synthesis utilizes a pre-existing molecular structure to guide the formation of a new molecule with a specific desired geometry or arrangement rsc.org. Pyrazolidinone templates have been employed in enantioselective Diels-Alder cycloadditions, where the chiral pyrazolidinone moiety directs the stereochemical outcome of the reaction arkat-usa.org. This approach allows for the synthesis of highly functionalized cyclic compounds with excellent stereocontrol.

In the realm of organocatalysis, pyrazolidin-3-ones have emerged as a promising new scaffold for the development of novel catalysts arkat-usa.org. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern organic synthesis. The pyrazolidinone framework can be readily modified to incorporate various catalytic functionalities, and its rigid structure can provide a well-defined chiral environment for asymmetric transformations.

An organocatalytic approach for the synthesis of pyrazolidine derivatives has been reported, which involves a cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes researchgate.net. Chiral secondary amines are used as catalysts in this process, leading to the formation of pyrazolidine products in good yields and with excellent diastereoselectivities researchgate.net. Subsequent oxidation of the resulting pyrazolidinols can afford the corresponding pyrazolidinones researchgate.net. This methodology provides an efficient route to optically active 4-substituted-3-pyrazolidinones.

The application of pyrazolidinones and their derivatives in multicomponent reactions (MCRs) further underscores their utility in organic synthesis mdpi.comnih.gov. MCRs are one-pot reactions in which three or more starting materials are combined to form a single product that contains substantial portions of all the reactants. This approach is highly efficient and allows for the rapid generation of molecular diversity. For instance, the synthesis of fused pyran-pyrazole derivatives has been achieved through a one-pot, three-component reaction involving 1H-pyrazole-4-carbaldehyde, active methylenes, and malononitrile, catalyzed by pyrrolidine-acetic acid mdpi.com.

Biological Activity and Pharmacological Relevance of 4 Methylpyrazolidin 3 One Derivatives

Structure-Activity Relationship (SAR) Studies of 4-Methylpyrazolidin-3-one Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the pyrazolidinone class, SAR studies have revealed critical features that govern their pharmacological effects.

A key determinant for the anti-inflammatory activity of pyrazolidinedione derivatives is the presence of an acidic proton at the 4th position. pharmacy180.com The dicarbonyl functions at the 3rd and 5th positions in pyrazolidine-3,5-diones enhance the acidity of this C4-hydrogen, which is closely related to their pharmacological activity. pharmacy180.com Decreasing or eliminating this acidity by substituting the hydrogen with alkyl groups, such as a methyl group, has been shown to abolish anti-inflammatory activity. pharmacy180.com For example, if the hydrogen atom at the 4th position of the potent anti-inflammatory drug Phenylbutazone is replaced by a methyl group, the anti-inflammatory action is lost. pharmacy180.com This suggests that the 4-methyl substitution on a pyrazolidin-3-one (B1205042) core would likely yield compounds with a different activity profile compared to their unsubstituted counterparts.

While direct SAR studies on a broad series of this compound analogs are not extensively documented, general findings from related pyrazolidine (B1218672) derivatives offer valuable insights. For instance, in a series of synthesized pyrazolidine-3,5-dione (B2422599) derivatives, substitutions on the phenyl rings attached to the core structure were found to be crucial for activity. jscimedcentral.com Specifically, the presence of nitro and chloro groups at the para position of a phenyl ring was associated with optimal anti-inflammatory activity. jscimedcentral.com Similarly, studies on new thiazolidine-4-one derivatives built upon a pyrazolin-5-one scaffold also demonstrated that the nature and position of substituents on an attached phenyl ring significantly influence biological potential, such as antioxidant activity. nih.gov

Scaffold/Analog ClassStructural FeatureImpact on Biological ActivityReference
Pyrazolidine-3,5-dionesMethyl substitution at C4 positionAbolishes anti-inflammatory activity pharmacy180.com
Pyrazolidine-3,5-dionesAcidic proton at C4 positionConsidered essential for anti-inflammatory activity pharmacy180.com
Phenyl-substituted Pyrazolidine-3,5-dionesPara-nitro or para-chloro group on phenyl ringProduces optimum anti-inflammatory activity jscimedcentral.com
Pyrazolin-5-one/Thiazolidine-4-one HybridsSubstituents on phenyl ring (e.g., -OCH3, -Br)Modulates antioxidant potential nih.gov

These findings collectively suggest that while the 4-methyl group itself is a critical modulator of activity, further modifications on other parts of the molecule, such as aryl substituents, are necessary to tune the pharmacological profile of any this compound analog.

Mechanistic Investigations of Bioactive this compound Derivatives

Mechanistic investigations into pyrazolidin-3-one derivatives have often pointed towards their interaction with enzymes involved in the inflammatory cascade. The parent compound 1-phenyl-3-pyrazolidinone, known as Phenidone, is a well-established inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. arkat-usa.org

These enzymes are crucial in the metabolism of arachidonic acid. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. Lipoxygenases (like 5-LOX) catalyze the production of leukotrienes, which are involved in inflammatory and allergic responses. By inhibiting both pathways, compounds like Phenidone and the related derivative BW755C can effectively block the production of a wide array of pro-inflammatory mediators. arkat-usa.org This dual-inhibition mechanism is considered a significant advantage, as it may offer broader anti-inflammatory efficacy compared to selective COX inhibitors.

Given that 4-methylation can abolish the classic anti-inflammatory activity seen in compounds like Phenylbutazone, mechanistic studies of bioactive this compound derivatives would be essential to determine if they act through a different pathway. pharmacy180.com For example, they might interact with other targets in the inflammatory cascade or exhibit entirely different pharmacological activities, such as targeting protein aggregation, as seen in some related pyrazolone (B3327878) compounds. nih.gov

Identification and Characterization of Pharmacological Targets for Pyrazolidin-3-one Scaffolds

The therapeutic effects of pyrazolidinone-based compounds are achieved through their interaction with specific biological targets. While some targets have been known for decades, recent research has uncovered novel interactions that open new avenues for drug development.

Established and Potential Pharmacological Targets:

Cyclooxygenase (COX) and Lipoxygenase (LOX) : As previously mentioned, these enzymes are the classical targets for anti-inflammatory pyrazolidin-3-ones like Phenidone. arkat-usa.org Their inhibition reduces the synthesis of prostaglandins and leukotrienes.

14-3-3 Proteins : In a significant discovery for neurodegenerative diseases, certain pyrazolone compounds were found to directly interact with 14-3-3 proteins, specifically isoforms 14-3-3-ε and 14-3-3-θ. nih.gov These pyrazolone derivatives were identified as inhibitors of protein aggregation in a cellular model of amyotrophic lateral sclerosis (ALS). nih.gov The 14-3-3 proteins function as molecular chaperones, and the study demonstrated that the compounds bind to these targets, potentially mediating their anti-aggregation effects. nih.gov

Cholinesterases and Monoamine Oxidases (MAO) : In the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, related pyrazoline scaffolds have been shown to inhibit key enzymes such as acetylcholine (B1216132) esterase (AChE), MAO-A, and MAO-B. acs.org Inhibition of AChE increases levels of the neurotransmitter acetylcholine, while MAO inhibition affects the levels of monoamine neurotransmitters.

Scaffold ClassPharmacological TargetAssociated Therapeutic AreaReference
Pyrazolidin-3-one (e.g., Phenidone)Cyclooxygenase (COX), Lipoxygenase (LOX)Inflammation arkat-usa.org
Pyrazolone14-3-3-ε, 14-3-3-θNeurodegeneration (ALS) nih.gov
PyrazolineAcetylcholine Esterase (AChE)Neurodegeneration (Alzheimer's) acs.org
PyrazolineMonoamine Oxidase A/B (MAO-A/B)Neurodegeneration, Depression acs.org

The diverse targets identified for the broader pyrazolidinone and pyrazolone family highlight the scaffold's versatility and potential for development in therapeutic areas beyond inflammation, including neuroprotection.

Scaffold-Based Drug Design and Medicinal Chemistry Approaches for this compound

Modern medicinal chemistry employs several strategies to optimize lead compounds and discover new chemical entities with improved therapeutic profiles. These approaches are highly relevant for leveraging the this compound core.

Bioisosteric replacement is a strategy used in drug design to swap one atom or group of atoms in a molecule for another with similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to create a new molecule that retains the desired biological activity but has improved properties, such as enhanced potency, better pharmacokinetics, or reduced toxicity. spirochem.comnih.gov For a this compound derivative, a phenyl ring substituent, for example, could be replaced by a bioisosteric heterocycle like a pyridine (B92270) or thiophene (B33073) ring to modulate solubility, metabolic stability, or target interactions.

Scaffold hopping is a more radical approach that involves replacing the central core structure (the scaffold) of a molecule with a chemically different one, while preserving the essential three-dimensional arrangement of key functional groups responsible for biological activity. nih.govuniroma1.it This technique is valuable for discovering novel, patentable chemical series and for escaping undesirable properties associated with the original scaffold. uniroma1.it A medicinal chemist might use scaffold hopping to replace the this compound core with, for instance, a pyrrolotriazinone or thiazolidin-4-one scaffold, while retaining the key side chains that interact with the biological target. nih.govresearcher.life

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The "one molecule, one target" paradigm has often proven insufficient for treating such multifactorial conditions. mdpi.com This has led to the rise of multi-target-directed ligands (MTDLs)—single compounds designed to interact with two or more distinct biological targets simultaneously. nih.govspringernature.com

The pyrazolidinone core is an excellent starting point for designing MTDLs. As established, compounds like Phenidone are inherently multi-target, acting as dual inhibitors of COX and LOX. arkat-usa.org This dual activity is beneficial for comprehensively suppressing inflammation.

Rational design of novel MTDLs could involve several strategies:

Pharmacophore Merging : A pharmacophore from a known pyrazolidinone ligand could be merged with a pharmacophore for a second, unrelated target into a single hybrid molecule.

Scaffold Fusion : The pyrazolidinone core could be fused with another heterocyclic system known to have affinity for a different target.

Linker-Based Design : Two distinct pharmacophores, one based on the pyrazolidinone scaffold and another for a second target, can be joined by a chemical linker. mtak.hu

For instance, one could envision designing a molecule that incorporates the pyrazolidinone core (targeting inflammation via COX/LOX) and links it to a moiety known to inhibit an enzyme involved in neurodegeneration, such as MAO-B or AChE. acs.orgplos.org Such a compound could be a promising therapeutic candidate for diseases where both inflammation and neurodegeneration are contributing factors.

Future Directions and Emerging Research Areas for 4 Methylpyrazolidin 3 One

Development of Novel and Highly Efficient Synthetic Methodologies

While classical methods for synthesizing the 3-pyrazolidinone core, such as treating α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate, are well-established, the future of its synthesis lies in developing more efficient, cost-effective, and environmentally benign processes. arkat-usa.orgresearchgate.net Current research often involves multi-step syntheses which can result in low yields and the use of hazardous reagents. google.com

Emerging trends in "Green Chemistry" are expected to play a pivotal role in the future synthesis of 4-methylpyrazolidin-3-one and its derivatives. mdpi.com This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, and solvent-free reaction conditions. mdpi.comnih.gov Researchers are exploring novel catalytic systems, such as palladium-based catalysts, to facilitate the efficient generation of pyrazolidine (B1218672) heterocycles. organic-chemistry.org Furthermore, late-stage functionalization is a promising strategy to modify molecules late in their synthesis, reducing resource-intensive steps and allowing for the rapid generation of diverse derivatives. astrazeneca.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is another area of focus to simplify procedures and minimize waste. nih.gov

Future synthetic strategies will likely focus on:

Catalyst Innovation: Designing new catalysts that are more selective, active, and recyclable.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient production.

Bio-catalysis: Employing enzymes to catalyze reactions under mild conditions with high stereoselectivity.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, higher yields, cleaner reactions. mdpi.comnih.govOptimization of reaction parameters and development of new microwave-compatible catalysts.
Catalytic Systems Increased efficiency, selectivity, and potential for asymmetric synthesis. organic-chemistry.orgDiscovery of novel, robust, and recyclable catalysts (e.g., palladium-based). organic-chemistry.org
Solvent-Free Reactions Reduced environmental impact, simplified work-up procedures. mdpi.comnih.govUse of solid-state reactions or mechanochemical grinding. mdpi.com
Late-Stage Functionalization Rapid diversification of derivatives, efficient exploration of structure-activity relationships. astrazeneca.comDevelopment of selective reactions to modify complex molecules in a single step. astrazeneca.com

Deeper Mechanistic Insights into Pyrazolidinone Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. Future research will delve deeper into the intricate details of these transformations. For instance, catalytic system-controlled divergent reactions are being explored to construct diverse nitrogen-containing heterocycles from pyrazolidinones by precisely activating and cascading annulatiations. nih.gov

Modern analytical and computational techniques are essential tools in this endeavor. In situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information about reaction intermediates and transition states. Kinetic studies will continue to be important for elucidating reaction pathways and the factors that influence reaction rates.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive capabilities. mdpi.com By modeling reaction pathways, researchers can calculate the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction mechanism. beilstein-journals.org This theoretical approach can help to explain experimental observations, such as regioselectivity and stereoselectivity, and guide the design of new experiments. mdpi.commdpi.com The distortion/interaction model is one computational approach used to analyze activation barriers by calculating the energy needed to distort reactants into the transition state geometry. nih.govnih.gov

Key areas for future mechanistic studies include:

Elucidation of Reaction Intermediates: Trapping and characterizing transient species to confirm proposed mechanisms.

Role of Catalysts: Understanding how catalysts interact with substrates to lower activation energies and control selectivity.

Solvent Effects: Investigating the influence of solvent polarity and hydrogen bonding on reaction kinetics and outcomes.

Stereochemical Pathways: Mapping the three-dimensional course of reactions to understand and control the formation of chiral centers.

Exploration of New Biological Targets and Therapeutic Applications of Derivatives

The pyrazolidinone and the broader pyrazoline scaffold are recognized as important pharmacophores due to their wide range of biological activities, including anti-inflammatory, antibacterial, and analgesic properties. jscimedcentral.comnih.govnih.gov Derivatives of 3-pyrazolidinones have shown potential as inhibitors of cyclooxygenase and lipoxygenase, and bicyclic versions have been investigated as agents to relieve Alzheimer's disease. arkat-usa.orgresearchgate.net

The future in this area lies in systematically exploring new biological targets for derivatives of this compound. High-throughput screening (HTS) of compound libraries against a wide array of biological targets will be a key strategy for identifying novel activities. The development of multi-target agents, where a single compound is designed to interact with multiple biological targets, is a promising approach for treating complex diseases like cancer and neurodegenerative disorders. ekb.eg

Recent research has highlighted the potential of pyrazoline derivatives as:

Anticancer Agents: Some derivatives have shown activity against various cancer cell lines, with proposed mechanisms including the inhibition of cyclin-dependent kinases (CDKs). nih.govnih.govmdpi.com

Antimicrobial Agents: With the rise of antibiotic resistance, pyrazolidinone derivatives are being investigated as novel antibacterial and antifungal agents. jscimedcentral.comgajrc.com

Neuroprotective Agents: Certain pyrazoline derivatives have been studied as monoamine oxidase (MAO) inhibitors, suggesting potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov

Anti-inflammatory Agents: Pyrazolo[3,4-d]pyrimidinone derivatives have demonstrated significant anti-inflammatory effects through the selective inhibition of COX-2 and suppression of pro-inflammatory cytokines. mdpi.com

Potential Therapeutic AreaExample Biological Target(s)Rationale for Exploration
Oncology Cyclin-Dependent Kinases (CDKs), Tubulin nih.govnih.govmdpi.comThe pyrazole (B372694) core is a feature in several known kinase inhibitors. nih.govnih.gov
Infectious Diseases Isoleucyl-transfer RNA (tRNA) synthetase (IleRS) gajrc.comThe need for new classes of antibiotics to combat resistance. gajrc.com
Neurodegenerative Diseases Monoamine Oxidase (MAO) nih.govMAO inhibitors are used in the treatment of Parkinson's disease. nih.gov
Inflammation Cyclooxygenase-2 (COX-2), Pro-inflammatory cytokines (TNF-α, IL-6) mdpi.comExisting pyrazolidinone drugs have anti-inflammatory properties. mdpi.com

Advanced Integration of Computational and Experimental Research Approaches

The synergy between computational and experimental chemistry is set to revolutionize the discovery and development of new this compound derivatives. researchgate.nettaylorfrancis.comamanote.com In silico techniques are becoming increasingly sophisticated and are now integral to the drug discovery pipeline. benthamscience.com

Computational approaches that will drive future research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. gajrc.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, which can then be used to search for new lead compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into binding stability and the conformational changes that occur upon binding. mdpi.com

The typical workflow involves using computational tools to design and screen virtual libraries of this compound derivatives. nih.govsemanticscholar.org The most promising candidates are then synthesized and evaluated experimentally. The experimental data is subsequently used to refine the computational models, creating a feedback loop that accelerates the discovery process. This integrated approach allows for a more rational and efficient exploration of chemical space, reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Q & A

Q. What are the established synthetic routes for 4-Methylpyrazolidin-3-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or amides. A one-pot method using ionic liquids (e.g., [bmim][BF₄]) and FeCl₃·6H₂O as a catalyst enhances yields (up to 85%) by facilitating efficient cyclization. Key optimization parameters include:

  • Temperature: 80–120°C
  • Catalyst loading: 5–10 mol% FeCl₃
  • Solvent polarity adjustments to stabilize intermediates. Recent studies highlight the role of microwave-assisted synthesis in reducing reaction times .

Table 1. Optimization of One-Pot Synthesis Conditions

Catalyst (mol%)Temperature (°C)Yield (%)Reference
58067
108085

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting NMR data be resolved?

Methodological Answer:

  • Primary Techniques: ¹H/¹³C NMR, IR, and ESI-MS.
  • Resolving NMR Discrepancies:
  • Compare spectra in deuterated solvents (DMSO-d₆ or CDCl₃).
  • Use 2D NMR (HSQC, HMBC) for ambiguous assignments (e.g., methyl shifts at δ 2.1–2.5 ppm).
  • Variable temperature NMR (VT-NMR) identifies tautomeric equilibria, a common source of conflicting data .

Advanced Research Questions

Q. How can computational chemistry methods predict the tautomeric behavior of this compound in different solvents?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311+G** with implicit solvent models (PCM) to predict tautomeric ratios.
  • Key Findings:
  • Keto form dominates in polar aprotic solvents (ΔG ≈ 2.1 kcal/mol).
  • Enol forms emerge in protic media (e.g., H₂O).
    • Validation: Cross-reference with experimental UV-Vis spectra and solvent-dependent NMR .

Q. What strategies resolve contradictory biological activity data for this compound derivatives across assay systems?

Methodological Answer:

  • Standardization: Use reference compounds (e.g., IC₅₀ controls) and adjust logP to account for membrane permeability.
  • Parallel Testing: Conduct cell-free (enzyme inhibition) and cell-based (cytotoxicity) assays to isolate target effects.
  • Recent Findings: Derivatives with electron-withdrawing groups (-NO₂) show 3-fold higher activity in cell-free systems but reduced cellular uptake .

Q. How do substituents influence the reactivity of this compound precursors during cyclization?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Accelerate cyclization (e.g., -NO₂ increases krel by 1.5–2.0).
  • Electron-Donating Groups (EDGs): Require higher temperatures (ΔT = +20°C) but improve crystal purity.
  • Hammett Studies: ρ = +0.8 confirms electronic effects dominate reaction kinetics .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Storage: Under inert atmosphere (Ar) at −20°C in amber vials.
  • Stability Validation:
  • HPLC-UV (λ = 254 nm) monitors degradation (<5% over 6 months).
  • Accelerated aging tests (40°C/75% RH) predict shelf-life via Arrhenius modeling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

Methodological Answer:

  • Source Identification: Check for polymorphic forms (e.g., anhydrous vs. hydrated).
  • Standardization: Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min).
  • Case Study: Derivatives with para-substituted aryl groups show melting point variations of ±5°C due to crystallinity differences .

Synthesis and Characterization Workflow

Q. Table 2. Key Analytical Parameters for Pyrazolidinone Derivatives

ParameterTechniqueTypical ResultsReference
PurityHPLC-UV>98% (λ = 254 nm)
Tautomer RatioVT-NMR85:15 (keto:enol in DMSO)
Crystal StructureX-ray DiffractionMonoclinic, P2₁/c

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.